Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of nitroaromatic esters. This compound is characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a biphenyl structure with an octyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the nitration of a biphenyl derivative followed by esterification. One common method is the nitration of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted biphenyls: Formed by nucleophilic aromatic substitution.
Scientific Research Applications
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-4-methyl[1,1’-biphenyl]-4-carboxylate
- Methyl 2-nitro-4-ethyl[1,1’-biphenyl]-4-carboxylate
- Methyl 2-nitro-4-propyl[1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 2-nitro-4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological systems.
Properties
CAS No. |
920270-52-6 |
---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
methyl 3-nitro-4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C22H27NO4/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)20-15-14-19(22(24)27-2)16-21(20)23(25)26/h10-16H,3-9H2,1-2H3 |
InChI Key |
PFFCAYKRJAIGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.